

# (R)-Merimepodib COVID-19 Clinical Trial Terminated Due to Safety Concerns

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (R)-Merimepodib |           |
| Cat. No.:            | B12379520       | Get Quote |

The planned Phase II double-blind, placebo-controlled clinical trial of **(R)-Merimepodib** for the treatment of COVID-19 was terminated in October 2020 due to safety concerns, precluding a direct comparison of its efficacy and safety against a placebo. The trial, sponsored by BioSig Technologies' subsidiary ViralClear Pharmaceuticals, was halted after a safety monitoring committee observed "markedly different outcomes" in a group of severely ill patients, making it unlikely that the trial would meet its primary safety endpoints[1]. Following this decision, the company ceased the development of merimepodib for COVID-19[1].

**(R)-Merimepodib**, also known as Merimepodib (MMPD), is an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). Its proposed mechanism of action against SARS-CoV-2 was based on the inhibition of this enzyme, which would deplete the guanosine nucleotides essential for viral RNA synthesis and replication[1]. Preclinical, in-vitro studies had shown that Merimepodib could suppress the replication of SARS-CoV-2 in cell cultures, with one study indicating it had similar antiviral activity to remdesivir at certain concentrations.

The U.S. Food and Drug Administration (FDA) had initially cleared an Investigational New Drug (IND) application for a Phase II trial in hospitalized adults with advanced COVID-19[2]. The trial was designed as a randomized, double-blind, placebo-controlled study to assess the safety and efficacy of **(R)-Merimepodib**. However, the trial's premature termination means that no conclusive data from this study is available to support a comparison with a placebo.

# **In-Vitro Efficacy Data**



Prior to the clinical trial, in-vitro studies on Vero cells demonstrated that Merimepodib could inhibit SARS-CoV-2 replication. The table below summarizes the key findings from these preclinical experiments.

| Concentration of (R)-<br>Merimepodib | Pretreatment Time | Resulting Reduction in<br>Viral Titer |
|--------------------------------------|-------------------|---------------------------------------|
| 10 μΜ                                | Overnight         | 4-log reduction                       |
| 10 μΜ                                | 4 hours           | 3-log reduction                       |
| 3.3 μΜ                               | Not specified     | Significant reduction                 |

Data from in-vitro studies on Vero cells.

## **Mechanism of Action: IMPDH Inhibition**

**(R)-Merimepodib** is a non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, Merimepodib reduces the intracellular pool of these essential building blocks for RNA viruses like SARS-CoV-2, thereby hindering their replication. The effect of Merimepodib can be reversed by the addition of exogenous guanosine.



Click to download full resolution via product page

Caption: Mechanism of action of (R)-Merimepodib.

## **Terminated Clinical Trial Protocol**







The Phase II clinical trial was designed to evaluate the safety and efficacy of **(R)-Merimepodib** in combination with remdesivir. The study intended to enroll hospitalized adult patients with a confirmed SARS-CoV-2 infection who required supplemental oxygen.

Experimental Workflow of the Terminated Phase II Trial





Click to download full resolution via product page

Caption: Planned workflow of the terminated clinical trial.



In conclusion, while preclinical data suggested a potential antiviral effect of **(R)-Merimepodib** against SARS-CoV-2, the subsequent Phase II clinical trial was terminated due to safety concerns. As a result, there is no clinical evidence to support its use or to provide a meaningful comparison against a placebo for the treatment of COVID-19.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. BioSig abandons COVID-19 drug trial on safety concerns | pharmaphorum [pharmaphorum.com]
- 2. Recent Updates in Experimental Research and Clinical Evaluation on Drugs for COVID-19
  Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Merimepodib COVID-19 Clinical Trial Terminated Due to Safety Concerns]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379520#r-merimepodib-versus-placebo-in-a-double-blind-covid-19-clinical-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com